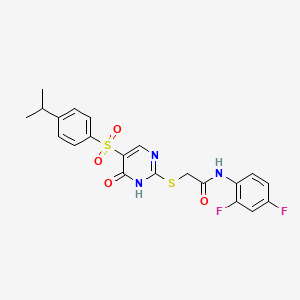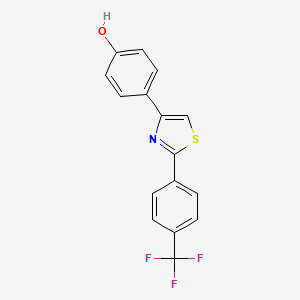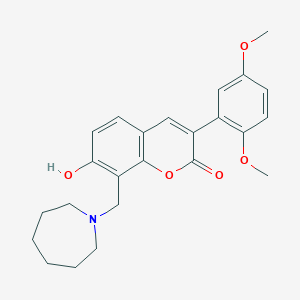![molecular formula C19H24F2N2O2 B2968524 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide CAS No. 566138-93-0](/img/structure/B2968524.png)
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a difluoromethoxyphenyl group, and an octylprop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde with malononitrile to form 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylic acid . This intermediate is then reacted with octylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The mechanism of action of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and difluoromethoxyphenyl group play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylic acid
- 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)acrylamide
- 2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(4-morpholinyl)phenyl]acrylamide
Uniqueness
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long octyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
属性
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-2-3-4-5-6-7-12-23-18(24)16(14-22)13-15-8-10-17(11-9-15)25-19(20)21/h8-11,13,19H,2-7,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRTEINPPUECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
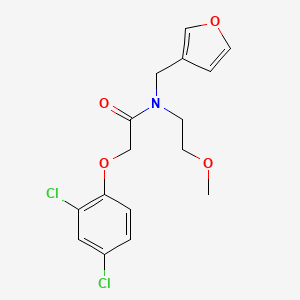
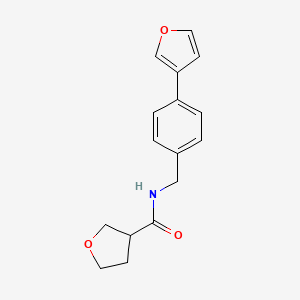
![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)
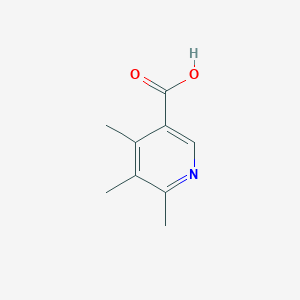
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)
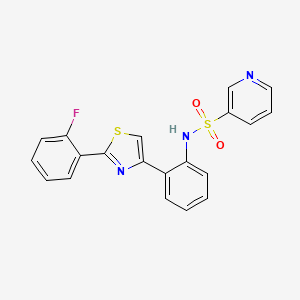
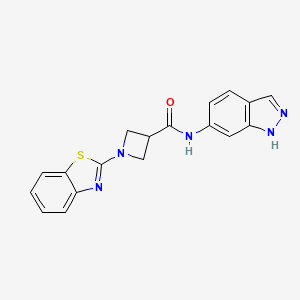
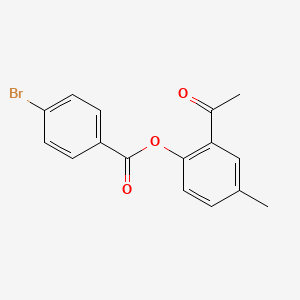
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
